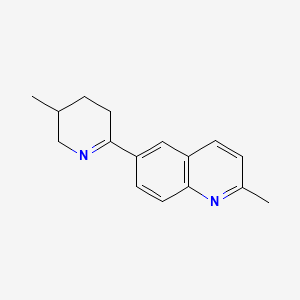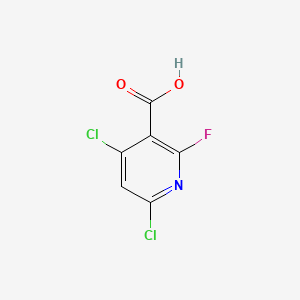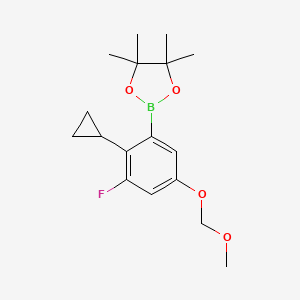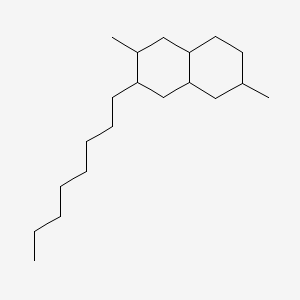
2,6-Dimethyl-3-n-octyldecahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-n-octyldecahydronaphthalene is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.5157 g/mol . It is also known by other names such as 3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane and Decahydro-2,6-dimethyl-3-octylnaphthalene . This compound is a derivative of naphthalene, characterized by the presence of two methyl groups and an octyl group attached to a decahydronaphthalene structure.
Preparation Methods
The synthesis of 2,6-Dimethyl-3-n-octyldecahydronaphthalene typically involves the hydrogenation of 2,6-Dimethyl-3-n-octylnaphthalene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The hydrogenation process converts the aromatic naphthalene ring into a saturated decahydronaphthalene structure . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
2,6-Dimethyl-3-n-octyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to further saturate the molecule.
Scientific Research Applications
2,6-Dimethyl-3-n-octyldecahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-n-octyldecahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific derivatives and their interactions with biological systems .
Comparison with Similar Compounds
2,6-Dimethyl-3-n-octyldecahydronaphthalene can be compared with other similar compounds, such as:
2,6-Dimethyl-3-octyldecahydronaphthalene: Similar structure but different substitution pattern.
3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane: Another isomer with a different arrangement of the octyl group.
Decahydro-2,6-dimethyl-3-octylnaphthalene: A closely related compound with slight variations in the hydrogenation process.
Properties
CAS No. |
54964-85-1 |
|---|---|
Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3 |
InChI Key |
WYHUFBHZXGAZJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC2CC(CCC2CC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


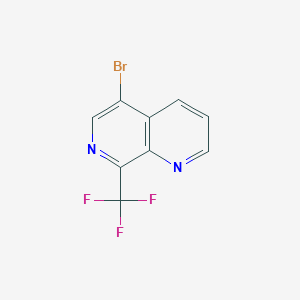
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)
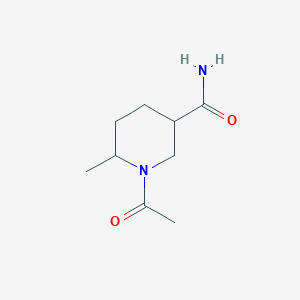
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
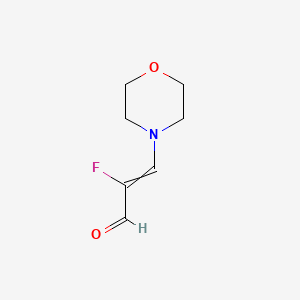
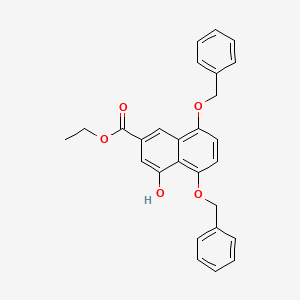

![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)
